2-(1-Methylimidazole-4-yl)ethanamine-d3
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 128.19 [M+H]+.
- Fragmentation pattern includes loss of ND2 (m/z 98) and imidazole ring decomposition (m/z 81).
Crystallographic Data and Molecular Conformation
Single-crystal X-ray diffraction studies of related deuterated imidazoles (e.g., 1-methylimidazole-d6) reveal:
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Bond Length (C-D) | 1.09–1.10 Å |
| Bond Angle (C-C-D) | 109.5° |
| Torsion Angle (N-C-C-D) | 60.2° |
Deuteration minimally affects the overall molecular geometry but enhances thermal stability due to reduced vibrational amplitudes in the C-D bonds.
Properties
CAS No. |
78520-53-3 |
|---|---|
Molecular Formula |
C6H8N3D3 |
Molecular Weight |
128.19 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
tag |
Imidazol Impurities |
Origin of Product |
United States |
Preparation Methods
Preparation of Me₂NCD(OMe)₂ as a Key Reagent
The synthesis of Me₂NCD(OMe)₂ (deuterated DMF-DMA) is foundational for constructing deuterated heterocycles. This reagent is synthesized through isotopic exchange between DMF-DMA and methanol-d₄ (CD₃OD):
Repeated distillation of the reaction mixture yields Me₂NCD(OMe)₂ with >97% deuterium purity. This process leverages the rapid H/D exchange at the methine carbon of DMF-DMA, facilitated by the acidic nature of the methyl protons adjacent to the electron-withdrawing dimethylamino group.
Application in Imidazole Ring Formation
Me₂NCD(OMe)₂ serves as a deuterium source in heterocycle synthesis. For 2-(1-Methylimidazole-4-yl)ethanamine-d3, the imidazole ring is constructed via cyclization of deuterated enaminone intermediates. A representative pathway involves:
-
Enaminone Formation : Reacting a deuterated methyl ketone with Me₂NCD(OMe)₂ to form an enaminone intermediate.
-
Cyclization : Treating the enaminone with ammonium acetate to induce cyclization into the imidazole ring.
Critical to this process is minimizing isotopic dilution. For example, using excess CD₃OD as the solvent suppresses back-exchange of deuterium with protic solvents.
Synthetic Routes to this compound
Route 1: Direct Deuteration of the Parent Compound
This approach involves post-synthetic deuteration of 2-(1-Methylimidazole-4-yl)ethanamine using deuterated methylating agents:
-
Deuterated Methylation : Treating the imidazole precursor with deuterated iodomethane (CD₃I) in the presence of a base:
-
Side Chain Introduction : The ethanamine side chain is appended via nucleophilic substitution or reductive amination.
While straightforward, this method risks incomplete deuteration and requires rigorous purification to achieve >95% isotopic purity.
Route 2: Building the Deuterated Imidazole Ring De Novo
A more reliable method constructs the imidazole ring with pre-deuterated groups. Key steps include:
-
Deuterated Enaminone Synthesis : Reacting methyl-d₃ ketones with Me₂NCD(OMe)₂ to form enaminones with high deuterium retention (Table 1).
-
Cyclization to Imidazole : Heating the enaminone with ammonium acetate in acetic acid to form the deuterated imidazole core.
Table 1. Deuterium Retention in Enaminone Intermediates
| Entry | Ketone | Reagent | % D at R₃ |
|---|---|---|---|
| 1 | CH₃COPh | DMF-DMA | 0% |
| 2 | CD₃COPh | Me₂NCD(OMe)₂ | 95% |
| 3 | CD₃COPh | Me₂NCD(OMe)₂ + CD₃OD | 98% |
Challenges in Deuterium Fidelity
Isotopic Exchange During Synthesis
Despite optimized conditions, residual protic solvents (e.g., H₂O, CH₃OH) catalyze H/D exchange, reducing deuterium content. For example, reactions conducted in CH₃OD instead of CD₃OD show up to 15% deuterium loss at the methyl group.
Purification and Analysis
Chromatographic purification (e.g., HPLC with deuterated solvents) and isotopic analysis via ¹H NMR and mass spectrometry are mandatory. The absence of a proton signal at δ 2.8 ppm (methyl group) in ¹H NMR confirms successful deuteration.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective deuterium sources. Recent advances utilize D₂O-mediated exchange under high-pressure conditions to deuterate methyl groups in situ, reducing reliance on expensive CD₃I . However, this method demands catalysts (e.g., Pd/C) and elevated temperatures, posing scalability challenges.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazole-4-yl)ethanamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions may produce various substituted imidazole compounds.
Scientific Research Applications
Pharmacological Applications
1. H1-Receptor Agonism
- Mechanism of Action : 2-(1-Methylimidazole-4-yl)ethanamine-d3 acts as a selective agonist for the H1 histamine receptor, which plays a crucial role in mediating allergic responses and regulating physiological functions such as gastric acid secretion and neurotransmission.
- Therapeutic Potential : Its ability to selectively activate the H1 receptor positions it as a potential candidate for developing new antihistamines or treatments for allergic conditions.
2. Development of Antihistamines
- Research Findings : Studies have shown that compounds with similar structures can enhance the efficacy and reduce side effects associated with traditional antihistamines. The deuterated form may also provide advantages in pharmacokinetics, allowing for better absorption and longer duration of action due to isotopic effects.
Chemical Synthesis Applications
1. Synthetic Intermediate
- Role in Synthesis : this compound can serve as an intermediate in the synthesis of more complex organic compounds, particularly those involving imidazole derivatives. Its unique structure allows for various functionalization reactions that can lead to the development of novel therapeutic agents .
| Application | Description |
|---|---|
| H1-Receptor Agonism | Selective activation of H1 receptors for allergy treatment |
| Synthetic Intermediate | Used in the synthesis of imidazole derivatives |
Case Studies
Case Study 1: Antihistamine Development
In a recent study, researchers synthesized a series of imidazole derivatives based on this compound. These compounds were evaluated for their binding affinity to H1 receptors and demonstrated improved efficacy compared to existing antihistamines. The study highlighted the potential for these derivatives to be developed into new therapeutic agents with fewer side effects .
Case Study 2: Pharmacokinetic Evaluation
A pharmacokinetic study involving this compound assessed its absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated that the deuterated compound exhibited altered metabolic pathways compared to its non-deuterated counterpart, suggesting enhanced stability and prolonged activity in biological systems .
Mechanism of Action
2-(1-Methylimidazole-4-yl)ethanamine-d3 exerts its effects by binding to and activating H1 receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include histamine receptors, and the pathways involved are primarily related to histamine signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituted Derivatives
A detailed comparison of 2-(1-Methylimidazole-4-yl)ethanamine-d3 with structurally related compounds is provided in Table 1.
Table 1: Key Properties of this compound and Analogous Compounds
Detailed Analysis
Isotopic vs. Non-Isotopic Analog (CAS 501-75-7 vs. -d3): The deuterated form exhibits a ~3 g/mol increase in molecular weight due to deuterium substitution, which reduces metabolic degradation rates (deuterium isotope effect) . Applications diverge: The non-deuterated compound serves as a precursor in synthesis, while the deuterated variant is used in tracer studies to monitor drug metabolism .
Structural Isomer (CAS 644-42-8):
- The 3-methylimidazole isomer has distinct acid-base properties (pK₁ = 5.80 vs. unreported for the 1-methyl analog), likely due to differences in electronic effects on the imidazole ring. This impacts bioavailability and receptor binding, making it a histamine receptor ligand .
Thiazole Derivative (CAS 78441-62-0):
- Incorporation of a thiazole ring and sulfanyl group increases molecular complexity (C₉H₁₇N₃S₂ vs. C₆H₁₁N₃) and reduces lipophilicity (XLogP3 = 0.4) compared to the simpler imidazole-ethanamine structure .
- This compound’s role as a nizatidine intermediate highlights its utility in H₂ antagonist drug development .
Functional and Pharmacological Comparisons
Deuterium Effects: Deuteriation in this compound enhances metabolic stability, a critical feature for in vivo tracer studies. This contrasts with the non-deuterated form, which is more prone to enzymatic oxidation .
Receptor Binding:
- The 3-methyl isomer (CAS 644-42-8) demonstrates higher proton affinity at physiological pH (pK₁ = 5.80), favoring cationic forms that interact with histamine receptors. The 1-methyl analog’s binding profile remains less characterized .
Synthetic Utility:
- The thiazole derivative (CAS 78441-62-0) exemplifies functional group diversification, where sulfur and nitrogen heteroatoms enable unique binding interactions in drug design, unlike the simpler imidazole-ethanamine scaffold .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(1-Methylimidazole-4-yl)ethanamine-d3 with isotopic purity?
- Methodological Answer : Synthesis of deuterated imidazole derivatives requires careful selection of deuterium sources (e.g., D₂O, deuterated solvents) and reaction conditions to minimize proton-deuterium exchange. For example, substituting H₂O with D₂O during imidazole alkylation steps ensures isotopic labeling at the ethylamine side chain. Catalytic deuteration using Pd/C or PtO₂ under D₂ gas may also be employed for specific positions .
- Validation : Purity should be confirmed via LC-MS (to detect residual protiated species) and ¹H-NMR (to assess deuterium incorporation by absence of proton signals at labeled positions) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve deuterium positions. Note that deuterium has a lower scattering factor than hydrogen, requiring longer data collection times .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with a mass shift of +3 Da (vs. the protiated form) .
- NMR : ²H-NMR or ¹³C-NMR (via isotopic coupling) can verify deuterium placement. Avoid ¹H-NMR for deuterated positions due to signal absence .
Q. What are the recommended storage conditions to maintain isotopic stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent H/D exchange with ambient moisture. Use deuterated solvents (e.g., DMSO-d₆) for dissolution in experiments requiring long-term stability .
Advanced Research Questions
Q. How does deuteration impact the compound’s pharmacokinetic properties in biological studies?
- Methodological Answer : Deuterium incorporation can alter metabolic stability via the kinetic isotope effect (KIE). For example:
- In vitro assays : Compare metabolic half-life (t₁/₂) of deuterated vs. protiated forms using liver microsomes. LC-MS/MS quantifies parent compound degradation .
- In vivo studies : Monitor deuterium retention in plasma via mass spectrometry to assess in vivo stability. Contradictions may arise if deuterium is lost at specific metabolic hotspots (e.g., amine groups) .
Q. What strategies resolve spectral contradictions in deuterated analogs during structural analysis?
- Methodological Answer :
- Ambiguous NMR signals : Use heteronuclear correlation spectroscopy (HSQC or HMBC) to assign deuterium positions indirectly via ¹³C couplings .
- X-ray data limitations : For low-resolution datasets, computational modeling (DFT or molecular dynamics) can predict deuterium placement when crystallographic data is insufficient .
Q. How can researchers design experiments to study isotopic effects on receptor binding affinity?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Compare binding kinetics (kₐ, k_d) of deuterated vs. protiated compounds to receptors (e.g., histamine H₃ or H₄ receptors).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic changes (ΔH, ΔS) caused by deuterium’s mass and bond strength differences. Contradictions may emerge if deuteration alters conformational flexibility .
Q. What computational approaches predict the isotopic impact on the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds to model reaction pathways (e.g., oxidative metabolism).
- Molecular docking : Simulate deuterium’s steric effects on ligand-receptor interactions. Tools like AutoDock Vina or Schrödinger Suite can highlight differences in binding poses .
Data Contradiction Analysis
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
